molecular formula C20H16ClNOS2 B307474 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one

2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B307474
M. Wt: 385.9 g/mol
InChI Key: NVWXUGMSOZSZRF-UJUKKVGJSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the chlorobenzyl and propenylidene groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with α-bromoacetophenone to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one
  • 2-[(2-bromobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one
  • 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, chlorobenzyl group, and propenylidene moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H16ClNOS2

Molecular Weight

385.9 g/mol

IUPAC Name

(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C20H16ClNOS2/c1-14(11-15-7-3-2-4-8-15)12-18-19(23)25-20(22-18)24-13-16-9-5-6-10-17(16)21/h2-12H,13H2,1H3/b14-11+,18-12-

InChI Key

NVWXUGMSOZSZRF-UJUKKVGJSA-N

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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